molecular formula C10H6ClNO2 B3152688 2-Chloro-6-hydroxyquinoline-3-carbaldehyde CAS No. 741705-20-4

2-Chloro-6-hydroxyquinoline-3-carbaldehyde

Cat. No.: B3152688
CAS No.: 741705-20-4
M. Wt: 207.61 g/mol
InChI Key: QWDRTANOQNQDMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical and Pharmaceutical Research

Quinoline, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone scaffold in medicinal and chemical research. nih.govfrontiersin.org Its structure is a privileged pharmacophore, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govnih.gov The versatility of the quinoline ring allows for functionalization at numerous positions, enabling the creation of a vast library of derivatives with diverse properties. frontiersin.org

In the pharmaceutical field, quinoline derivatives have been extensively studied and developed for a wide range of therapeutic applications. orientjchem.org These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral properties. nih.govorientjchem.orgbohrium.com The ability of the quinoline nucleus to interact with various biological targets has led to its incorporation into numerous marketed drugs and candidates in clinical trials. nih.govnih.gov This sustained interest highlights the quinoline scaffold's role as a critical building block in the design and discovery of novel therapeutic agents. nih.govorientjchem.org

Structural Characteristics and Reactive Sites of 2-Chloro-6-hydroxyquinoline-3-carbaldehyde

This compound is a substituted quinoline derivative featuring three key functional groups that dictate its chemical behavior. The core is the quinoline double-ring system. Attached to this scaffold are a chlorine atom at the 2-position, a carbaldehyde (or formyl) group at the 3-position, and a hydroxyl group at the 6-position.

The arrangement of these groups creates several reactive sites within the molecule:

The Aldehyde Group (-CHO): The carbon-oxygen double bond and the aldehydic proton are highly reactive. This group readily undergoes nucleophilic addition and condensation reactions, making it a key site for molecular elaboration. nih.govresearchgate.net

The Chlorine Atom (-Cl): Located at the 2-position of the quinoline ring, this halogen is susceptible to nucleophilic aromatic substitution. This allows for the displacement of the chloro group by a variety of nucleophiles, providing a straightforward method for introducing new functionalities. researchgate.net

The Hydroxyl Group (-OH): The phenolic hydroxyl group at the 6-position can act as a nucleophile or its acidity can be exploited in various reactions. It can be alkylated, acylated, or otherwise modified.

The Quinoline Ring System: The aromatic rings can undergo electrophilic substitution reactions, although the existing substituents will direct the position of any new incoming groups.

The specific properties of this compound have been characterized through various analytical methods.

Table 1: Physicochemical and Spectroscopic Data for this compound

Property Value Reference
Molecular Formula C₁₀H₆ClNO₂ sigmaaldrich.com
Molecular Weight 207.61 g/mol sigmaaldrich.com
Melting Point 125 °C ijsr.net
Infrared (IR) Spectroscopy (KBr, cm⁻¹)
C=O Stretching 1713 ijsr.net
Aldehyde C-H Stretching 2720, 2878 ijsr.net
Aromatic C=C Stretching 1450-1600 ijsr.net
¹H Nuclear Magnetic Resonance (¹H NMR) (300 MHz, CDCl₃) δ (ppm)
10.57 (s, 1H, CHO) Aldehyde Proton ijsr.net
8.68 (s, H-4, Ar-H) Quinoline Ring Proton ijsr.net
8.01 (d, H-8, Ar-H) Quinoline Ring Proton ijsr.net
7.75 (d, H-7, Ar-H) Quinoline Ring Proton ijsr.net
7.28 (s, H-5, Ar-H) Quinoline Ring Proton ijsr.net

This compound as a Versatile Synthon in Organic Synthesis

A synthon is a conceptual building block used in retrosynthetic analysis. This compound is a highly effective and versatile synthon due to the distinct reactivity of its functional groups, which can be addressed selectively or in concert to construct more complex molecular architectures. semanticscholar.org The Vilsmeier-Haack reaction is a common and efficient method for the synthesis of 2-chloro-3-formylquinolines from substituted acetanilides, making the parent scaffold readily accessible. ijsr.netchemijournal.com

The synthetic utility of this compound stems from the chemical transformations possible at its reactive sites. The aldehyde and chloro groups are particularly valuable for building fused heterocyclic systems. nih.govresearchgate.net

Table 2: Key Synthetic Transformations of the 2-Chloroquinoline-3-carbaldehyde (B1585622) Scaffold

Reactive Site(s) Reaction Type Outcome Reference
Aldehyde Group Condensation Forms Schiff bases with amines or hydrazines, which can be starting points for further cyclization. nih.gov
Aldehyde Group Wittig Reaction Converts the aldehyde to an alkene.
Chloro Group Nucleophilic Substitution Replacement of chlorine with O, N, or S-based nucleophiles to create ethers, amines, or thioethers. researchgate.net
Aldehyde & Chloro Groups Cyclization/Annulation Reaction with bifunctional nucleophiles to construct fused ring systems (e.g., pyrazolo[3,4-b]quinolines, pyrrolo[3,4-b]quinolines). nih.govsemanticscholar.org

This trifunctional synthon allows for a multi-step, regioselective reaction sequence. For instance, the aldehyde can first be reacted to form an intermediate, followed by a nucleophilic substitution at the 2-position, and finally, modification of the hydroxyl group. This controlled reactivity makes this compound a valuable precursor in the synthesis of novel heterocyclic compounds for materials science and pharmaceutical research. researchgate.netrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-hydroxyquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-10-7(5-13)3-6-4-8(14)1-2-9(6)12-10/h1-5,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDRTANOQNQDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1O)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Chloro 6 Hydroxyquinoline 3 Carbaldehyde

Direct Synthesis Strategies for 2-Chloro-6-hydroxyquinoline-3-carbaldehyde

The construction of the this compound framework can be achieved through several key synthetic routes. These methods primarily involve the formation of the quinoline (B57606) ring system with the desired substituents in place.

The Vilsmeier-Haack reaction is a widely employed and efficient method for the synthesis of 2-chloro-3-formylquinolines. chemijournal.comijsr.net This reaction typically involves the cyclization and formylation of N-arylacetamides (acetanilides) using a Vilsmeier reagent, which is generated in situ from a formamide (B127407) derivative like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijsr.net

For the synthesis of this compound, the logical precursor would be N-(4-hydroxyphenyl)acetamide. The reaction proceeds by adding POCl₃ to a solution of the acetanilide (B955) in DMF at low temperatures, followed by heating. chemijournal.com The mixture is then hydrolyzed to yield the final product. However, the presence of an unprotected hydroxyl group can sometimes lead to side reactions with the Vilsmeier reagent.

An alternative and successful Vilsmeier-Haack approach involves the use of substituted acetophenone (B1666503) oximes. Research has demonstrated the direct synthesis of a series of 6-substituted-2-chloroquinoline-3-carbaldehydes from the corresponding 4-substituted-1-phenylethanone oximes. ijsr.net In this specific protocol, 4-hydroxyacetophenone oxime is treated with a Vilsmeier reagent (DMF/POCl₃). The reaction mixture is heated, and upon workup with ice-cold water, this compound is obtained. ijsr.net A reported synthesis using this method afforded the product in 66% yield with a melting point of 125 °C. ijsr.net

Table 1. Vilsmeier-Haack Synthesis of 6-Substituted-2-chloroquinoline-3-carbaldehydes.
PrecursorReagentsProductYield (%)Reference
4-Hydroxyacetophenone oximeDMF, POCl₃This compound66% ijsr.net
N-(4-anisyl)acetamideDMF, POCl₃2-Chloro-6-methoxyquinoline-3-carbaldehyde (B1361333)Not Specified nih.govresearchgate.net
N-(4-tolyl)acetamideDMF, POCl₃2-Chloro-6-methylquinoline-3-carbaldehydeNot Specified researchgate.net
AcetanilideDMF, POCl₃2-Chloroquinoline-3-carbaldehyde (B1585622)72% ijsr.net

While direct hydrolysis of the 2-chloro group in 2-chloroquinoline-3-carbaldehydes typically leads to the formation of 2-oxo-1,2-dihydroquinoline-3-carbaldehydes (quinolinones), hydrolytic methods can be strategically employed to unmask the 6-hydroxy group. nih.gov This approach serves as a valuable alternative to the direct Vilsmeier-Haack reaction on precursors with unprotected hydroxyl groups.

This two-step strategy begins with a precursor where the hydroxyl group is protected, commonly as a methoxy (B1213986) ether. The synthesis of 2-chloro-6-methoxyquinoline-3-carbaldehyde is well-documented via the Vilsmeier-Haack reaction using N-(4-methoxyphenyl)acetamide (N-(4-anisyl)acetamide) as the starting material. nih.govresearchgate.net

The subsequent and crucial step is the selective deprotection of the 6-methoxy group to reveal the desired 6-hydroxy functionality. This transformation is a standard ether cleavage reaction, which can be achieved using various reagents such as strong protic acids (e.g., HBr, HI) or Lewis acids (e.g., BBr₃). This method allows for a cleaner synthesis by avoiding potential side reactions associated with the free hydroxyl group during the initial ring-forming Vilsmeier-Haack step.

To enhance the efficiency of the synthesis of 2-chloroquinoline-3-carbaldehydes, microwave-assisted organic synthesis (MAOS) has been successfully applied. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields compared to conventional heating methods.

In the context of the Vilsmeier-Haack reaction, acetanilides are treated with the Vilsmeier reagent and subjected to microwave irradiation. This rapid heating accelerates the cyclization and formylation steps, providing a fast and efficient route to the target 2-chloro-quinoline-3-carboxaldehydes. This methodology is applicable to a wide range of substituted acetanilides, making it a powerful tool for generating a library of quinoline derivatives, including the 6-hydroxy variant. nih.gov

Chemical Reactivity and Derivatization of the Carbaldehyde Moiety

The aldehyde functional group at the C3 position of this compound is a key site for a multitude of chemical transformations. Its reactivity allows for the straightforward synthesis of a wide array of derivatives through condensation reactions.

The carbaldehyde group readily undergoes condensation with primary amines to form imines, commonly known as Schiff bases (—CH=N—R). nih.gov This reaction is typically carried out by refluxing the aldehyde with a substituted amine in a suitable solvent like ethanol (B145695) or methanol, often with a catalytic amount of acid (e.g., glacial acetic acid). chemijournal.com A wide variety of aromatic and heterocyclic amines can be used, leading to a diverse range of Schiff base derivatives. researchgate.netneliti.com These reactions are fundamental in building more complex molecular architectures based on the quinoline scaffold.

Table 2. Examples of Schiff Bases Derived from 2-Chloroquinoline-3-carbaldehydes.
Aldehyde PrecursorAmine ReactantSolvent/CatalystProduct TypeReference
2-Chloro-8-methylquinoline-3-carbaldehyde4-NitroanilineMethanol / Acetic AcidN-(4-nitrophenyl)imine chemijournal.com
2-Chloroquinoline-3-carbaldehyde2-HydroxyanilineEthanolN-(2-hydroxyphenyl)imine researchgate.net
2-Chloroquinoline-3-carbaldehyde4-HydroxyanilineEthanolN-(4-hydroxyphenyl)imine researchgate.net
2-Chloro-6-methoxyquinoline-3-carbaldehydePhenylhydrazine (B124118)Not SpecifiedPhenylhydrazone (a type of Schiff base) nih.gov

Expanding on simple condensation reactions, the carbaldehyde group of this compound can react with hydrazine (B178648) and its derivatives to form hydrazones. The reaction with hydrazine hydrate (B1144303) yields the corresponding hydrazone, which can serve as an intermediate for further synthesis. nih.gov Similarly, condensation with substituted hydrazides (R-CO-NHNH₂) produces N-acylhydrazones. researchgate.net

A particularly important class of derivatives is the thiosemicarbazones, synthesized by reacting the aldehyde with thiosemicarbazide (B42300) (H₂N-NH-CS-NH₂) or its N-substituted analogues. neliti.commdpi.com The reaction is typically conducted under reflux in an alcoholic solvent. mdpi.com The resulting thiosemicarbazones are of significant interest due to their coordination chemistry and biological activities.

Table 3. Hydrazone and Thiosemicarbazone Derivatives of Substituted 2-Chloroquinoline-3-carbaldehydes.
Aldehyde PrecursorReactantReaction ConditionsProduct TypeReference
2-Chloroquinoline-3-carbaldehydeHydrazine hydrateRefluxing ethanolHydrazone nih.gov
2-Chloro-6-methylquinoline-3-carbaldehydeThiosemicarbazideAbsolute alcoholThiosemicarbazone researchgate.net
6-Fluoro-2-chloroquinoline-3-carbaldehydeThiosemicarbazideNot SpecifiedThiosemicarbazone neliti.com
2-Chloro-4-hydroxy-benzaldehyde*N-methylthiosemicarbazideNot SpecifiedThiosemicarbazone researchgate.net

*Note: This entry is for a structurally related aldehyde to demonstrate the generality of the thiosemicarbazone formation.

Reduction and Oxidation Pathways (e.g., to alcohols, nitriles, or carboxylic acids)

The carbaldehyde function at the C-3 position of the quinoline ring is a key site for synthetic modifications, allowing for both reduction to an alcohol and oxidation to a carboxylic acid, as well as conversion to a nitrile.

Reduction to Alcohol: The reduction of the aldehyde group to a primary alcohol proceeds efficiently. For the analogous compound, 2-chloro-6-methylquinoline-3-carbaldehyde, this transformation is readily achieved using sodium borohydride (B1222165) (NaBH₄). The reaction, facilitated by a catalytic amount of montmorillonite (B579905) K-10 clay under microwave irradiation, yields (2-chloro-6-methylquinolin-3-yl)methanol. rsc.org This method highlights a convenient and rapid approach to accessing the corresponding alcohol derivative.

Oxidation to Carboxylic Acid: The aldehyde can be oxidized to the corresponding carboxylic acid. One reported method for a similar 2-chloro-3-formylquinoline involves treatment with iodine and potassium carbonate in methanol. researchgate.net This reaction proceeds through the in-situ formation of an ester, which can then be hydrolyzed to the carboxylic acid. Standard oxidizing agents used for converting aromatic aldehydes to carboxylic acids, such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents, are also applicable. researchgate.net

Conversion to Nitrile: The transformation of the aldehyde to a nitrile group provides a valuable synthetic intermediate. This can be accomplished via a two-step process involving the formation of an oxime followed by dehydration. For the parent 2-chloroquinoline-3-carbaldehyde, condensation with hydroxylamine (B1172632) hydrochloride forms the corresponding aldoxime. Subsequent treatment with a dehydrating agent like thionyl chloride (SOCl₂) in dimethylformamide (DMF) affords the 2-chloro-3-cyanoquinoline. researchgate.net An alternative direct conversion involves treating the aldehyde with aqueous ammonia (B1221849) in the presence of an oxidant like ceric ammonium (B1175870) nitrate. researchgate.net

Table 1: Summary of Reduction and Oxidation Pathways

Transformations Involving the C-2 Chloro Substituent

The chlorine atom at the C-2 position is activated towards nucleophilic aromatic substitution, enabling the introduction of a wide range of substituents.

Nucleophilic Displacement Reactions with Heterocyclic Nucleophiles (e.g., Azoles like 1,2,4-triazole (B32235), benzotriazole)

The C-2 chloro group can be readily displaced by various heterocyclic nucleophiles. For instance, the reaction of 2-chloroquinoline-3-carbaldehyde with 1,2,4-triazole in dimethylformamide (DMF) in the presence of potassium carbonate as a base affords 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde. google.com Similarly, reaction with benzotriazole (B28993) proceeds to yield 2-(1H-benzotriazol-1-yl)quinoline-3-carbaldehyde. google.com These reactions provide a direct route to novel heterocyclic systems linked to the quinoline core at the C-2 position.

Table 2: Nucleophilic Displacement with Azoles

Reactions Facilitating Chlorine Substitution (e.g., with fluoride (B91410), arylsulfonyl chlorides)

Substitution of the C-2 chlorine with other functional groups like fluoride or sulfonyl moieties expands the synthetic utility of the quinoline scaffold. While direct fluorination of this compound is not extensively documented, such transformations on activated chloro-heterocycles are typically achieved using fluoride salts like potassium fluoride (KF) or cesium fluoride (CsF), often in aprotic polar solvents and sometimes with the aid of phase-transfer catalysts.

A notable transformation involving sulfonyl chlorides is the deoxygenative C2-sulfonylation of quinoline N-oxides. This reaction, promoted by carbon disulfide (CS₂) and diethylamine (B46881) (Et₂NH), allows for the synthesis of 2-sulfonylquinolines from the corresponding N-oxides using various arylsulfonyl chlorides. nih.gov This suggests a potential indirect route to modify the C-2 position with sulfonyl groups.

Conversion to 2-Oxo-1,2-dihydroquinoline Analogs

The conversion of the 2-chloroquinoline (B121035) moiety into a 2-oxo-1,2-dihydroquinoline (quinolone) is a significant transformation, as the quinolone core is present in many biologically active compounds. This can be achieved by the hydrolysis of the C-2 chloro group. A particularly effective method involves the microwave irradiation of 2-chloro-3-formylquinolines with acetic acid and sodium acetate. researchgate.net This reaction proceeds under optimized conditions at 320 W to afford the corresponding 2-oxo-1,2-dihydroquinoline-3-carbaldehydes in good yields. researchgate.net

Modifications at the C-6 Hydroxyl Functionality

The hydroxyl group at the C-6 position offers another site for chemical modification, primarily through etherification reactions.

Etherification (O-Alkylation, O-Benzylation, O-Propargylation)

The phenolic hydroxyl group can be converted to various ethers through Williamson ether synthesis. This typically involves deprotonation of the hydroxyl group with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), followed by reaction with an appropriate alkylating agent.

O-Alkylation: Reaction with simple alkyl halides (e.g., methyl iodide, ethyl bromide) in a polar aprotic solvent like DMF or acetone (B3395972) in the presence of a base will yield the corresponding 6-alkoxy derivatives. nih.gov

O-Benzylation: Using benzyl (B1604629) chloride or benzyl bromide as the alkylating agent under similar basic conditions results in the formation of the 6-(benzyloxy)quinoline (B3432937) derivative. bibliotekanauki.pl

O-Propargylation: The introduction of a propargyl group is achieved using propargyl bromide. researchgate.net This reaction can be efficiently carried out using potassium carbonate in acetone or under microwave irradiation in butanone, providing a terminal alkyne functionality that is useful for further "click chemistry" modifications. researchgate.net

Table 3: Etherification of the C-6 Hydroxyl Group

Synthesis of Complex Molecular Architectures via Multi-Component Reactions

Multi-component reactions (MCRs) have gained significant traction in synthetic organic chemistry as they offer an efficient and atom-economical approach to the construction of complex molecular scaffolds in a single step from three or more starting materials. rsc.org The electrophilic nature of the carbaldehyde group and the susceptibility of the C2-chloro substituent to nucleophilic displacement make this compound an excellent substrate for various MCRs, leading to the formation of diverse fused heterocyclic systems.

Preparation of Fused Heterocyclic Systems (e.g., Dihydropyrimidines, Oxadiazoles, Pyrazoloquinolines)

The strategic use of this compound in MCRs has enabled the synthesis of a variety of fused heterocycles with potential biological activities.

Dihydropyrimidines: The Biginelli reaction, a classic MCR, and its variations provide a straightforward route to dihydropyrimidines. nih.govunits.it While specific examples starting directly from this compound are not extensively documented, the general reaction involves the condensation of an aldehyde, a β-ketoester (or a similar active methylene (B1212753) compound), and urea (B33335) or thiourea. In this context, the this compound would serve as the aldehyde component, leading to the formation of dihydropyrimidine (B8664642) derivatives fused or substituted with the quinoline moiety. The reaction is typically catalyzed by an acid and can be performed under various conditions, including conventional heating or microwave irradiation. nih.gov

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles can be achieved from 2-chloroquinoline-3-carbaldehyde derivatives. One reported method involves a multi-step sequence starting with the oxidation of the aldehyde to a carboxylic acid, followed by esterification. nih.gov The resulting ester is then treated with hydrazine hydrate to form a hydrazide, which upon reaction with carbon disulfide and subsequent cyclization, yields the 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiol. nih.gov This approach highlights the transformation of the aldehyde group to construct the oxadiazole ring.

Pyrazoloquinolines: The synthesis of pyrazolo[3,4-b]quinolines, a class of compounds with significant biological interest, has been successfully achieved using 2-chloroquinoline-3-carbaldehyde analogues. A common strategy involves the reaction of the quinoline carbaldehyde with a hydrazine derivative. For instance, the condensation of 2-chloro-6-methoxyquinoline-3-carbaldehyde with phenylhydrazine yields a Schiff base, which upon intramolecular cyclization under heating in the presence of a catalytic amount of pyridine (B92270), affords the corresponding 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline. nih.gov This reaction proceeds through the formation of a C-N bond followed by an intramolecular nucleophilic attack of the hydrazine nitrogen on the carbon bearing the chloro group, leading to the fused pyrazole (B372694) ring. Given the similar reactivity, this methodology is directly applicable to the 6-hydroxy analogue.

The following table provides a summary of the types of fused heterocyclic systems that can be synthesized from this compound and its derivatives through multi-component or related reactions:

Fused HeterocycleKey ReagentsGeneral Reaction Type
Dihydropyrimidinesβ-ketoester, Urea/ThioureaBiginelli Reaction
1,3,4-OxadiazolesHydrazine hydrate, Carbon disulfide (multi-step)Cyclization
PyrazoloquinolinesHydrazine derivativesCondensation followed by intramolecular cyclization

The reactivity of this compound in these transformations underscores its importance as a versatile building block for the generation of diverse and complex heterocyclic libraries for further investigation in medicinal chemistry and materials science.

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional correlation experiments, the exact arrangement and connectivity of atoms within 2-Chloro-6-hydroxyquinoline-3-carbaldehyde can be meticulously mapped.

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the proton signals are observed at specific chemical shifts (δ), which are indicative of their electronic surroundings. Experimental data obtained in a deuterated chloroform (B151607) (CDCl₃) solvent shows distinct peaks corresponding to the aldehyde proton, the hydroxyl proton, and the aromatic protons on the quinoline (B57606) ring system. chemijournal.com

The aldehydic proton characteristically appears at a downfield chemical shift of 10.57 ppm as a singlet, a region typical for protons attached to a carbonyl carbon. chemijournal.com The hydroxyl proton (–OH) is observed as a singlet at 4.58 ppm. chemijournal.com The aromatic protons on the quinoline core resonate in the region of 7.28 to 8.68 ppm. Specifically, the proton at the 4-position (H-4) appears as a singlet at 8.68 ppm, while the protons on the benzene (B151609) ring moiety (H-5, H-7, and H-8) are observed at 7.28 ppm (singlet), 7.75 ppm (doublet), and 8.01 ppm (doublet), respectively. chemijournal.com

Proton AssignmentChemical Shift (δ) in ppmMultiplicity
-CHO10.57Singlet
H-48.68Singlet
H-88.01Doublet
H-77.75Doublet
H-57.28Singlet
-OH4.58Singlet

Data sourced from an experiment conducted in CDCl₃. chemijournal.com

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between adjacent protons on the aromatic ring, such as between H-7 and H-8, helping to confirm their positions within the benzene portion of the quinoline system.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. iu.edu.sa It would allow for the direct assignment of the carbon signals for C-4, C-5, C-7, C-8, and the aldehyde carbon based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. iu.edu.sa It is particularly useful for assigning quaternary (non-protonated) carbons. For instance, the aldehydic proton (at C-3) would show HMBC correlations to C-2, C-3, and C-4. Similarly, correlations from H-4 to C-2, C-3, and the carbon at the ring junction (C-4a) would be expected, providing unequivocal evidence for the connectivity of the heterocyclic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The IR spectrum of this compound displays characteristic absorption bands that correspond to its specific functional groups. Experimental data shows a strong absorption peak at 1713 cm⁻¹, which is attributed to the stretching vibration of the carbonyl group (C=O) of the aldehyde. chemijournal.com The aldehydic C-H bond exhibits characteristic stretching vibrations, which are observed as two distinct bands at 2720 cm⁻¹ and 2878 cm⁻¹. chemijournal.com The broad absorption band expected for the O-H stretching of the hydroxyl group typically appears in the region of 3200-3600 cm⁻¹. The aromatic C=C and C=N bonds within the quinoline ring system give rise to a series of absorption bands in the 1450-1600 cm⁻¹ region. chemijournal.com

While an experimental Raman spectrum for this specific compound is not available, studies on the closely related 2-chloroquinoline-3-carbaldehyde (B1585622) (lacking the 6-hydroxy group) have been performed. researchgate.net By analogy, strong Raman scattering would be expected for the symmetric vibrations of the aromatic quinoline ring.

Functional GroupVibrational ModeIR Absorption Frequency (cm⁻¹)
Aldehyde C-HStretching2878, 2720
Carbonyl C=OStretching1713
Aromatic C=C/C=NStretching1450-1600
Hydroxyl O-HStretching(Expected ~3200-3600)

Data sourced from an experiment using a KBr pellet. chemijournal.com

The this compound molecule possesses conformational flexibility primarily due to the rotation around the single bond connecting the aldehyde group to the quinoline ring (C3-CHO). This can give rise to different spatial arrangements, or conformers. Theoretical and experimental studies on similar molecules, such as 2-Chloro-6-methylquinoline-3-carbaldehyde, have shown the existence of two nearly isoenergetic conformers, often referred to as syn and anti, depending on the orientation of the carbonyl oxygen relative to the nitrogen atom of the quinoline ring.

Vibrational spectroscopy, often coupled with quantum chemical calculations, can provide insights into this conformational behavior. nih.govbohrium.com Different conformers would exhibit subtle differences in their vibrational frequencies due to changes in steric interactions and electronic distributions. By comparing experimentally observed IR and Raman spectra with theoretically predicted spectra for each possible conformer, it is possible to determine the most stable conformation in the solid state or in solution.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule upon ionization.

For this compound (molecular formula C₁₀H₆ClNO₂), the exact molecular weight is 207.0087 g/mol . A high-resolution mass spectrum would show a molecular ion peak (M⁺) at this m/z value. A key feature would be the presence of an M+2 peak with an intensity of approximately one-third that of the molecular ion peak. libretexts.org This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org

The fragmentation of the molecular ion would be expected to follow predictable pathways based on the functional groups present:

Loss of a hydrogen radical (-H) : A peak at M-1 (m/z 206) can occur from the cleavage of the aldehydic C-H bond.

Loss of carbon monoxide (-CO) : Aldehydes commonly lose a neutral CO molecule, which would result in a fragment at M-28 (m/z 179). This is often a prominent peak.

Alpha-cleavage : Cleavage of the bond between the carbonyl carbon and the quinoline ring could occur.

Fragmentation of the quinoline ring : The stable heterocyclic ring system can also undergo characteristic cleavages, leading to further fragment ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the molecular formula C₁₀H₆ClNO₂, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. This precise measurement allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds that may have the same nominal mass.

The expected monoisotopic mass for the uncharged molecule [M] and its protonated form [M+H]⁺ are fundamental values in its characterization.

Table 1: Theoretical Exact Mass Data for C₁₀H₆ClNO₂

Species Molecular Formula Theoretical Exact Mass (Da)
[M] C₁₀H₆ClNO₂ 207.0087

Fragmentation Pattern Analysis for Structural Confirmation

While direct experimental data for this specific compound is not detailed in the provided sources, a theoretical fragmentation pattern can be predicted based on its structure:

Loss of Carbon Monoxide (CO): The aldehyde group (-CHO) can readily lose a neutral CO molecule (28 Da), a common fragmentation pathway for aromatic aldehydes.

Loss of Chlorine Radical (•Cl): The C-Cl bond can cleave, resulting in the loss of a chlorine radical (35 or 37 Da, depending on the isotope).

Loss of Hydrogen Cyanide (HCN): The quinoline ring, a nitrogen-containing heterocycle, can undergo fragmentation to lose a neutral HCN molecule (27 Da).

Combined Losses: Sequential losses, such as the initial loss of CO followed by the loss of •Cl, can also be observed, providing further structural evidence.

The relative abundance of these fragment ions in the mass spectrum serves as a fingerprint for the molecule, aiding in its structural confirmation.

X-ray Diffraction Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique has been successfully applied to derivatives of this compound to elucidate their precise molecular geometry and how the molecules arrange themselves in the solid state.

Single Crystal Structure Determination of Derivatives

Single crystal X-ray diffraction studies have been performed on closely related analogues, such as 2-Chloro-6-methylquinoline-3-carbaldehyde and 2-Chloro-6-methoxyquinoline-3-carbaldehyde (B1361333). nih.govnih.gov These analyses provide detailed information about the crystal lattice and the dimensions of the unit cell, which is the basic repeating structural unit of a crystal.

Table 2: Crystallographic Data for Derivatives of 2-Chloroquinoline-3-carbaldehyde

Parameter 2-Chloro-6-methylquinoline-3-carbaldehyde nih.gov 2-Chloro-6-methoxyquinoline-3-carbaldehyde nih.gov
Molecular Formula C₁₁H₈ClNO C₁₁H₈ClNO₂
Molecular Weight 205.63 221.63
Crystal System Monoclinic Monoclinic
Space Group P2₁/n P2₁/c
a (Å) 5.944 (1) 7.7072 (9)
b (Å) 3.9210 (19) 14.3474 (13)
c (Å) 20.390 (2) 9.3487 (10)
β (˚) 101.377 (15) 109.415 (2)
Volume (ų) 465.9 (2) 974.98 (18)

| Z | 2 | 4 |

Z = number of molecules per unit cell

Analysis of Molecular Conformation, Torsion Angles, and Planarity

X-ray diffraction data allows for a precise analysis of the molecule's internal geometry, including bond lengths, bond angles, and torsion angles. A key finding for derivatives of this compound is the high degree of planarity of the fused quinoline ring system. nih.govresearchgate.net

The planarity is often quantified by the root-mean-square (r.m.s.) deviation of the atoms from a best-fit plane. For 2-Chloro-6-methylquinoline-3-carbaldehyde, the quinolinyl fused-ring is almost planar with an r.m.s. deviation of 0.013 Å. nih.govresearchgate.net Similarly, the quinoline ring system in 2-Chloro-6-methoxyquinoline-3-carbaldehyde is also planar, with an r.m.s. deviation of 0.0095 Å. nih.govresearchgate.net

The orientation of the carbaldehyde (formyl) group relative to the quinoline ring is described by torsion angles. In these structures, the formyl group is typically found to be slightly twisted out of the plane of the fused ring system.

Table 3: Selected Torsion Angles and Planarity Data

Compound Parameter Value (°) / (Å)
2-Chloroquinoline-3-carbaldehyde researchgate.net C1—C2—C10—O1 Torsion Angle -170.0 (2)
2-Chloro-6-methylquinoline-3-carbaldehyde nih.govresearchgate.net C—C—C—O Torsion Angle 13.5 (4)
2-Chloro-6-methoxyquinoline-3-carbaldehyde nih.govresearchgate.net C—C—C—O Torsion Angles -2.4 (3) and 175.9 (2)
2-Chloro-6-methylquinoline-3-carbaldehyde nih.govresearchgate.net Quinoline Ring r.m.s. Deviation 0.013 Å

Theoretical and Computational Chemistry of 2 Chloro 6 Hydroxyquinoline 3 Carbaldehyde and Its Derivatives

Quantum Chemical Investigations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of quinoline (B57606) derivatives. rsc.org Methodologies such as DFT with the B3LYP functional and basis sets like 6-311++G(d,p) have been successfully used to optimize molecular structures, simulate vibrational spectra, and analyze the electronic characteristics of similar compounds. researchgate.net These established computational approaches form the basis for understanding the properties of 2-Chloro-6-hydroxyquinoline-3-carbaldehyde.

Electronic Structure and Molecular Orbital Analysis

The electronic behavior of a molecule is fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity and a greater propensity for electronic transitions. rsc.org

In quinoline derivatives, the HOMO is typically distributed over the electron-rich regions of the fused ring system, while the LUMO is often localized on the electron-accepting parts of the molecule. researchgate.net For this compound, the HOMO is expected to be concentrated on the quinoline ring and the hydroxyl group, reflecting its electron-donating capacity. Conversely, the LUMO would likely be centered around the carbaldehyde and chloro-substituted pyridine (B92270) ring, which act as electron-accepting regions. rsc.org

Table 1. Calculated Frontier Molecular Orbital Energies for a Related Quinoline Derivative.
ParameterEnergy (eV)
EHOMO-6.75
ELUMO-2.32
Energy Gap (ΔE)4.43

Data derived from computational studies on 2-chloroquinoline-3-carboxaldehyde. researchgate.net

Spectroscopic Property Simulations

Computational methods are highly effective in simulating spectroscopic properties, providing valuable comparisons with experimental data. DFT calculations can accurately predict vibrational frequencies (IR and Raman) and NMR chemical shifts. mdpi.com

For analogous compounds like 2-chloroquinoline-3-carboxaldehyde, theoretical vibrational analyses have successfully assigned characteristic peaks. researchgate.net Key vibrational modes for this compound would include:

C=O Stretching: A strong band characteristic of the aldehyde group.

O-H Stretching: A band associated with the hydroxyl group.

C-Cl Stretching: A vibration corresponding to the chloro substituent.

C-H Aromatic Stretching: Vibrations from the quinoline ring system.

Ring Vibrations: Complex vibrations involving the entire quinoline scaffold.

Theoretical calculations allow for the assignment of these vibrations based on their Potential Energy Distribution (PED), offering a detailed understanding of the molecule's vibrational behavior. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be computed, with intramolecular hydrogen bonding, such as between the 6-hydroxy group and adjacent atoms, expected to influence the chemical shifts, particularly for nearby protons. mdpi.comnih.gov

Table 2. Key Simulated Vibrational Frequencies for a Related Quinoline Derivative.
Vibrational ModeCalculated Frequency (cm-1)Description
C=O Stretch1705Carbonyl group of the aldehyde
C-C Stretch (Aromatic)1580 - 1620Quinoline ring vibrations
C-Cl Stretch780Chloro substituent vibration

Data based on vibrational analysis of 2-chloroquinoline-3-carboxaldehyde. researchgate.net

Prediction of Reactivity Sites and Electrophilic/Nucleophilic Indices

Molecular Electrostatic Potential (MEP) maps are a valuable computational tool for visualizing the charge distribution on a molecule and predicting its reactive sites. researchgate.net The MEP illustrates regions of positive and negative electrostatic potential, indicating likely sites for nucleophilic and electrophilic attack, respectively.

For this compound, the MEP surface would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the nitrogen atom of the quinoline ring. These are the most probable sites for electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms, particularly the aldehyde and hydroxyl protons, making them susceptible to nucleophilic attack.

Furthermore, reactivity descriptors derived from conceptual DFT, such as Fukui functions, can quantify the reactivity of different atomic sites within the molecule, providing a more detailed picture of its electrophilic and nucleophilic centers. researchgate.net

Molecular Dynamics and Conformational Studies

Molecular dynamics and conformational analysis provide insights into the flexibility and structural preferences of molecules, which are crucial for understanding their interactions and properties.

Conformational Landscape Exploration

The primary source of conformational isomerism in this compound is the rotation of the carbaldehyde group around the C3-C(aldehyde) single bond. This rotation gives rise to different conformers, typically a more stable syn or anti orientation relative to the quinoline ring nitrogen or C4 atom.

Computational studies on the closely related 2-chloro-7-methylquinoline-3-carbaldehyde (B1581332) have shown the existence of two stable conformers, with a calculated energy difference between them. The more stable conformer is often the one that minimizes steric hindrance and maximizes favorable electronic interactions. X-ray crystallography data for similar compounds, such as 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333), confirm that the quinoline ring system is nearly planar, but the formyl group is often slightly bent out of this plane, indicating some degree of torsional strain. nih.gov

Table 3. Calculated Energy Properties of Conformers for a Related Quinoline Derivative.
ConformerRelative Energy (kJ/mol)Dipole Moment (Debye)
Conformer 1 (more stable)0.0~3.5
Conformer 2 (less stable)~13.4~6.4

Data based on conformational analysis of 2-chloro-7-methylquinoline-3-carbaldehyde.

Solvent Effects on Molecular Structure and Dynamics

The surrounding solvent can significantly influence the structure, stability, and properties of a molecule. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects. bohrium.com These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments.

For a polar molecule like this compound, the polarity of the solvent is expected to affect:

Conformational Stability: Polar solvents may stabilize the conformer with the higher dipole moment. researchgate.net

Electronic Properties: The HOMO-LUMO energy gap can change with solvent polarity, which in turn affects the molecule's reactivity and UV-Vis absorption spectra (solvatochromism). bohrium.comresearchgate.net

Spectroscopic Properties: Solvent interactions can lead to shifts in vibrational frequencies and NMR chemical shifts.

Theoretical studies on various quinoline derivatives have demonstrated a correlation between the solvent's dielectric constant and changes in absorption and fluorescence spectra, highlighting the importance of considering solvent effects in computational analyses. researchgate.net

Computational Studies of Reaction Mechanisms

Computational chemistry provides powerful tools for understanding the intricate details of chemical reactions at a molecular level. For this compound and its analogs, theoretical studies are crucial for elucidating reaction pathways, characterizing transient species like transition states, and modeling the influence of catalysts. These investigations offer insights that are often difficult or impossible to obtain through experimental means alone.

The reactivity of this compound is dominated by the electrophilic nature of the aldehyde group and the susceptibility of the chlorine atom at the C2 position to nucleophilic substitution. nih.gov Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface for these reactions. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction pathway can be elucidated.

A key reaction for this class of compounds is nucleophilic aromatic substitution (SNAr) at the C2 position. nih.gov While specific transition state calculations for this compound are not widely published, the methodology can be understood from studies on analogous heterocyclic systems like 2,4-dichloroquinazoline (B46505). nih.gov In such studies, computational chemists model the nucleophilic attack at the electrophilic carbon center. nih.gov The process involves locating the transition state geometry, which represents the highest energy barrier along the reaction coordinate. nih.gov Vibrational frequency analysis is then performed to confirm the structure as a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the bond-breaking and bond-forming process. nih.gov

For instance, in the reaction of a chloro-substituted heterocycle with an amine, DFT calculations can determine the activation energies for substitution at different positions, thereby explaining the experimentally observed regioselectivity. nih.gov Theoretical calculations on related systems have shown that the carbon atom at position 4 of 2,4-dichloroquinazoline has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack, which aligns with a lower calculated activation energy for that pathway. nih.gov A similar approach could be applied to this compound to predict its reactivity with various nucleophiles and to understand the electronic effects of the hydroxyl and carbaldehyde groups on the transition state energies.

Other significant reactions of this scaffold include condensation at the aldehyde group to form Schiff bases and cyclization reactions to build fused heterocyclic systems. nih.gov Computational modeling can elucidate the mechanisms of these transformations, for example, by detailing the initial nucleophilic addition to the carbonyl group, followed by dehydration, and calculating the energy barriers for each step. nih.gov

Computational studies are also vital for understanding how catalysts can accelerate reactions involving quinoline derivatives and for building predictive kinetic models. While experimental studies have investigated the kinetics of reactions like the ozonolysis or hydrodenitrogenation of quinolines researchgate.netrsc.org, computational modeling can provide a deeper, mechanism-based understanding.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict how a small molecule, such as a derivative of this compound, might interact with a biological macromolecule, typically a protein or enzyme.

The potential biological activity of quinoline derivatives is frequently assessed using molecular docking to estimate their binding affinity for specific protein targets. researchgate.netnih.gov The binding affinity is often quantified by a scoring function, which calculates a value (e.g., in kcal/mol) that represents the strength of the interaction. A more negative score typically indicates a stronger and more favorable binding interaction.

A study on Schiff bases derived from 6-chloro-2-hydroxyquinoline-3-carbaldehyde (B1353871) performed molecular docking to evaluate their potential as drug candidates. researchgate.net The parent aldehyde and its Schiff base derivatives were docked into the active site of a target protein (PDB ID: 3LAU). The results, summarized in the table below, show that the Schiff base derivatives generally exhibited better docking scores than the parent aldehyde, indicating potentially higher binding affinities. researchgate.net

CompoundDocking Score (kcal/mol)Glide H-bondGlide ecoulGlide erotb
6-Chloro-2-hydroxyquinoline-3-carbaldehyde-4.99-0.54-10.74-0.50
SB01 (R = 4-F-phenyl)-6.22-2.12-12.43-0.50
SB02 (R = 3-Cl, 2-F-phenyl)-5.64-0.89-12.11-0.50
SB03 (R = 2-CF3-phenyl)-5.32-0.86-12.20-0.50
SB04 (R = 3-CF3-phenyl)-5.69-0.89-12.23-0.50
SB05 (R = 4-CN, 2-CF3-phenyl)-5.26-0.01-12.34-0.50

Data sourced from Mandewale et al., 2015. researchgate.net SB01-SB05 are Schiff base derivatives.

Other studies on different quinoline derivatives have shown their potential to bind to various cancer-related kinases, such as c-Met. nih.govmdpi.com For example, docking studies of 3,5,7-trisubstituted quinoline compounds into the c-Met kinase domain have helped rationalize their potent inhibitory activity. nih.gov

Beyond just predicting binding energy, molecular docking provides a detailed three-dimensional model of the ligand-protein complex, which allows for the identification of the specific binding pocket and the key amino acid residues that interact with the ligand. nih.gov These interactions typically include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions.

In the docking study of 6-chloro-2-hydroxyquinoline-3-carbaldehyde derivatives, the most potent compound, SB01, was predicted to form two hydrogen bonds with the amino acid residue ALA273. researchgate.net It also engaged in two π-π stacking interactions with ARG220 and ARG137. researchgate.net In contrast, the other derivatives formed only one or no hydrogen bonds, which correlates with their less favorable docking scores. researchgate.net

The importance of specific interactions is a recurring theme in the computational analysis of quinoline-based inhibitors. Docking studies of various quinoline inhibitors targeting the mTOR catalytic cleft have highlighted recurrent, stabilizing interactions: a hydrogen bond between the quinoline nitrogen and the residue VAL2240, and a π-π interaction between the quinoline scaffold and TRP2239. nih.gov Similarly, for c-Met inhibitors, the quinoline nitrogen frequently forms a crucial hydrogen bond with MET1160 in the hinge region of the kinase. nih.gov

These computational insights are invaluable for structure-based drug design, as they allow chemists to rationally modify the ligand's structure to enhance favorable interactions with key residues, thereby improving binding affinity and biological activity.

Compound ClassProtein TargetKey Interacting ResiduesInteraction TypeReference
6-Chloro-2-hydroxyquinoline-3-carbaldehyde Schiff Base (SB01)3LAUALA273, ARG220, ARG137Hydrogen Bond, π-π Stacking researchgate.net
Quinoline-based c-Met Inhibitor (Zgwatinib)c-Met KinaseMET1160, ASP1222Hydrogen Bond nih.gov
Quinoline-based mTOR InhibitormTOR KinaseVAL2240, TRP2239Hydrogen Bond, π-π Stacking nih.gov
Quinoline-based Mpro Inhibitor (Acalabrutinib)SARS-CoV-2 MproARG403, GLY505, TYR505, ASP405H-bond, π-π Stacking, Salt Bridge nih.gov

Exploration of Biological Activities and Applications Excluding Prohibited Elements

Investigation of Antioxidant Properties

The antioxidant potential of quinoline (B57606) derivatives, including 2-Chloro-6-hydroxyquinoline-3-carbaldehyde, is a subject of scientific investigation due to the role of oxidative stress in numerous pathological conditions.

Mechanisms of Radical Scavenging and Redox Activity

The antioxidant activity of phenolic compounds is often attributed to their capacity to scavenge free radicals. nih.gov The molecular structure of this compound, which features a hydroxyl (-OH) group attached to the quinoline framework, is central to this capability. The primary mechanism for radical scavenging by such phenolic structures is typically through hydrogen atom transfer (HAT). mdpi.com In this process, the hydroxyl group can donate its hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. mdpi.com

The stability of the resulting phenoxyl radical is a crucial factor in the antioxidant efficiency. The aromatic system of the quinoline ring can delocalize the unpaired electron, which enhances the stability of the radical and makes the parent molecule a more effective antioxidant. mdpi.com This redox activity is fundamental to protecting biological systems from oxidative damage caused by reactive oxygen species. nih.gov

Quantitative In Vitro Antioxidant Assays (e.g., DPPH assay)

To quantify the antioxidant capacity of this compound and its analogs, researchers employ various in vitro tests, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being one of the most common. researchgate.netnih.gov This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. researchgate.net

A study investigating a series of 2-chloroquinoline-3-carbaldehydes demonstrated their significant free radical scavenging properties using the DPPH method. researchgate.net While the study focused on various substituted analogs, it provides insight into the antioxidant potential of this class of compounds. The results indicated that certain derivatives possessed substantial radical scavenging activity, with some showing up to 92.96% scavenging capability. researchgate.net

Neuroprotective Research and Related Mechanisms

Evaluation of Neuroprotective Effects of Quinolylnitrones Derived from the Compound

Quinolylnitrones (QNs), a class of compounds synthesized from precursors like this compound, have been identified as potent neuroprotective agents. nih.gov A key area of investigation has been their efficacy in models of cerebral ischemia, a condition characterized by insufficient blood flow to the brain that leads to neuronal cell death. nih.gov

Research has focused on the synthesis of various QNs by modifying the this compound scaffold. For instance, a series of QNs (designated QN1–4) were developed through the O-propargylation or O-benzylation of this compound. nih.gov These derivatives, along with others, were evaluated for their ability to protect neurons in an in vitro model of ischemia. nih.govnih.gov

The standard experimental model involves subjecting neuronal cell cultures to oxygen-glucose deprivation (OGD) followed by a period of reoxygenation, a process that mimics the ischemia-reperfusion injury seen in stroke. nih.govresearchgate.net In these studies, the addition of derived QNs at the beginning of the reoxygenation phase was found to significantly improve neuronal viability. nih.govresearchgate.net For example, after four hours of OGD, neuronal cell viability can drop to approximately 67.6%, with only partial recovery to 77.1% after 24 hours of reoxygenation. nih.gov Treatment with specific QNs was shown to reverse this OGD-induced decrease in cell viability in a concentration-dependent manner. nih.govnih.gov One notable derivative, QN23, which is synthesized from the related precursor 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333), demonstrated potent neuroprotective effects. researchgate.netmdpi.com Another standout, QN6, was identified as a highly balanced nitrone, strongly preventing the decrease in neuronal metabolic activity with a half-maximal effective concentration (EC₅₀) of 3.97 ± 0.78 μM. nih.gov

These findings underscore the potential of modifying the this compound structure to create powerful neuroprotective agents for therapeutic applications in ischemic stroke. nih.govnih.gov

Cellular Mechanisms Underlying Neuroprotection (e.g., against oxygen-glucose deprivation/reoxygenation-induced neuronal injury)

The neuroprotective effects of quinolylnitrones derived from this compound are attributed to several key cellular mechanisms, primarily their ability to counteract the pathological cascade initiated by oxygen-glucose deprivation and reoxygenation (OGD/R). This ischemic insult triggers oxidative stress, loss of metabolic activity, and ultimately, cell death through necrosis and apoptosis. nih.govrsc.org

Quinolylnitrones exhibit significant antioxidant properties, acting as potent scavengers of reactive oxygen species (ROS) that are overproduced during reperfusion. researchgate.netsci-hub.se This antioxidant capacity is crucial for mitigating the oxidative damage that is a primary driver of neuronal injury. nih.gov For instance, the derivative QN6 showed a high capacity to decrease superoxide (B77818) production, with an EC₅₀ value of 3.94 ± 0.76 μM. nih.gov

Beyond their antioxidant effects, these compounds directly intervene in the cellular death pathways. In vitro studies on human neuroblastoma cell cultures demonstrated that QNs possess promising anti-necrotic and anti-apoptotic properties. nih.govmdpi.com They help maintain cellular metabolic capacity, which is severely compromised during OGD/R. nih.gov The neuroprotective effect of these compounds is strongly linked to their ability to prevent both necrotic and apoptotic cell death. nih.gov Specific derivatives demonstrated significant efficacy in preserving neuronal integrity, as quantified by their EC₅₀ values in various assays. nih.gov

CompoundNeuroprotective Effect (EC₅₀, μM)Anti-Necrotic Effect (EC₅₀, μM)Anti-Apoptotic Effect (EC₅₀, μM)Reference
QN63.97 ± 0.783.79 ± 0.833.99 ± 0.21 nih.gov
QN232.13 ± 0.47-- mdpi.com

The collective evidence indicates that quinolylnitrones function as multi-potent neuroprotective agents, simultaneously reducing oxidative stress and inhibiting the core pathways of necrotic and apoptotic cell death induced by ischemia-reperfusion injury. nih.govmdpi.com

In Vitro Cytotoxicity Studies

Anti-proliferative Effects on Cultured Cell Lines (e.g., SK-MEL-2, MCF-7 human breast cancer cells)

The quinoline scaffold is a privileged structure in medicinal chemistry, and numerous derivatives have been evaluated for their anti-proliferative effects against various cancer cell lines. nih.gov However, specific studies detailing the cytotoxic activity of compounds directly synthesized from this compound against the SK-MEL-2 melanoma and MCF-7 breast cancer cell lines are not extensively documented in the reviewed literature.

Research into the broader class of quinoline derivatives has shown significant activity against MCF-7 cells. For example, certain copper(II) complexes incorporating 8-hydroxyquinoline (B1678124) derivatives have demonstrated dose-dependent inhibition of cell growth. nih.govrsc.org In these studies, the complexes showed greater cytotoxic potential than the ligands alone, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) in the low micromolar range. nih.gov One such complex recorded an IC₅₀ value of 0.77 ± 0.12 μM against MCF-7 cells. nih.gov Similarly, other novel synthesized quinoline and 2-quinolinone derivatives have been reported to exhibit potent anticancer activity against the MCF-7 cell line, in some cases comparable to established chemotherapy drugs like Doxorubicin. researchgate.net

While quinoline derivatives are recognized for their potential anti-melanoma activity, specific data on the anti-proliferative effects of derivatives from this compound on SK-MEL-2 cells is limited. The field has seen investigations into other compounds, such as ursolic acid, which showed a dose-dependent inhibitory effect on SK-MEL-2 cell growth with an IC₅₀ of 58.43 µM. nih.gov This highlights that while the SK-MEL-2 cell line is a common model for such studies, the focus has often been on other classes of molecules.

Mechanistic Insights into Cellular Pathways Affected (e.g., impact on cancer cell proliferation)

The mechanisms through which quinoline-based compounds exert their anti-proliferative effects are diverse and often involve the induction of apoptosis (programmed cell death) and interference with the cell cycle. While direct mechanistic studies on derivatives of this compound are scarce, research on related quinoline structures provides valuable insights into the potential cellular pathways affected.

A common mechanism observed for cytotoxic quinoline derivatives is the induction of apoptosis in cancer cells. Studies on MCF-7 cells treated with copper(II) complexes of 8-hydroxyquinoline derivatives showed that these compounds promoted cellular detachment, nuclear condensation, and membrane destabilization—all hallmarks of apoptosis. nih.govrsc.org This process is often triggered by an increase in intracellular reactive oxygen species (ROS), which leads to cellular damage and initiates the apoptotic cascade. nih.gov Flow cytometry analysis confirmed that these complexes could prompt early apoptosis in MCF-7 cells. rsc.org Furthermore, analysis of mRNA expression can confirm the induction of apoptosis at a genetic level. rsc.org

Another key mechanism is the disruption of the normal cell cycle. Certain quinolinone derivatives have been shown to cause cell cycle arrest at the S and G2/M phases and to induce apoptosis at the pre-G1 phase in MCF-7 cells. researchgate.net By halting the cell cycle, these compounds prevent cancer cells from dividing and proliferating. In some cases, the apoptotic effect is mediated through the intrinsic pathway, involving the activation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. researchgate.net

Future Directions and Emerging Research Avenues

Innovations in Synthetic Strategies and Methodologies for Enhanced Efficiency and Selectivity

The classical synthesis of 2-chloro-3-formylquinolines, including the 6-hydroxy derivative, is often achieved through the Vilsmeier-Haack reaction. ijsr.net This reaction involves the cyclization of N-arylacetamides using a reagent prepared from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). researchgate.net While effective, future research is focused on overcoming the limitations of traditional methods, such as the use of harsh reagents and moderate yields in some cases.

Innovations are being directed towards the development of novel catalytic systems that can operate under milder conditions, reduce reaction times, and minimize waste. This includes exploring transition-metal-catalyzed C-H activation and annulation strategies to construct the quinoline (B57606) core with greater atom economy. Furthermore, advancements in flow chemistry are poised to offer continuous, scalable, and safer production of 2-Chloro-6-hydroxyquinoline-3-carbaldehyde, providing precise control over reaction parameters to enhance yield and selectivity.

Table 1: Comparison of Synthetic Methodologies for Quinoline Synthesis

Methodology Traditional (e.g., Vilsmeier-Haack) Emerging Innovations
Reagents Stoichiometric amounts of POCl3, DMF Catalytic systems, milder reagents
Conditions High temperatures (e.g., 90-100°C) Milder temperatures, ambient pressure
Efficiency Moderate to good yields, potential for byproducts Higher yields, improved selectivity, greater atom economy
Scalability Batch processing Continuous flow processing

| Sustainability | Use of hazardous reagents, solvent waste | Reduced waste, potential for recyclable catalysts |

Exploration of Novel Functionalization and Derivatization Pathways for Bioactive Compound Libraries

This compound is an exceptionally versatile synthon due to its three distinct reactive sites. The 2-chloro group is susceptible to nucleophilic substitution, the 3-carbaldehyde group readily undergoes condensation and oxidation/reduction reactions, and the 6-hydroxy group can be alkylated or acylated. nih.gov

Future research will focus on leveraging these sites to build large and diverse libraries of compounds for biological screening. researchgate.net Emerging cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) can be employed at the 2-position to introduce a wide array of aryl, heteroaryl, or alkyl groups, moving beyond simple nucleophilic substitution. The aldehyde at the 3-position is a gateway for multicomponent reactions (MCRs), such as the Ugi or Passerini reactions, which can rapidly generate complex molecular architectures in a single step. Hybridization of the quinoline scaffold with other pharmacologically important heterocycles like pyrazoles, indoles, or thiadiazoles is another promising avenue to enhance bioactivity. nih.govresearchgate.net

Table 2: Key Functionalization Reactions and Potential Products

Reactive Site Reaction Type Potential Reagents Resulting Structure
C2-Chloro Nucleophilic Substitution / Cross-Coupling Amines, thiols, alcohols, boronic acids nih.govresearchgate.net 2-Amino/Thio/Alkoxy/Aryl-quinolines
C3-Carbaldehyde Condensation / Cyclization Hydrazines, active methylene (B1212753) compounds nih.gov Schiff bases, pyrazolo[3,4-b]quinolines
C6-Hydroxy Alkylation / Esterification Alkyl halides, acyl chlorides 6-Alkoxy/Acyloxy-quinolines

| All Sites | Multi-step Synthesis | Combination of above | Complex, polyfunctionalized derivatives |

Development of Advanced Materials Incorporating the Quinoline Moiety

The inherent photophysical properties of the quinoline ring system make it an attractive component for advanced materials. acs.org Quinoline derivatives are known to exhibit fluorescence and have applications as sensors, probes, and components in organic light-emitting diodes (OLEDs). rsc.org

The functional handles on this compound provide ideal anchor points for incorporation into larger systems. The hydroxyl group can be used to graft the molecule onto surfaces or to initiate polymerization. The aldehyde and chloro groups can be transformed into other functionalities suitable for creating conjugated polymers or metal-organic frameworks (MOFs). Future work will explore the synthesis of such materials, tuning their electronic and optical properties by modifying the quinoline core. These new materials could find applications as chemosensors for detecting metal ions, as fluorescent dyes in bio-imaging, or as active components in optoelectronic devices. rsc.org

Application of Green Chemistry Principles in the Synthesis and Transformation of the Compound

The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of quinoline derivatives is no exception. nih.govbenthamdirect.com Future research will intensely focus on applying the principles of green chemistry to the synthesis and modification of this compound.

This involves replacing hazardous solvents with greener alternatives like water, ethanol (B145695), or ionic liquids. researchgate.netbenthamdirect.com Microwave-assisted synthesis (MAS) and ultrasound irradiation are being explored to accelerate reaction times, reduce energy consumption, and often improve yields compared to conventional heating. benthamdirect.comijpsjournal.com The development of reusable, solid-supported catalysts or nanocatalysts presents another key area of innovation, aiming to simplify product purification and minimize waste streams. acs.orgbenthamdirect.com These green methodologies will be crucial for making the production and derivatization of this compound more environmentally benign and economically viable. nih.gov

High-Throughput Screening and Combinatorial Chemistry for New Biological Activity Discovery

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous drugs with a wide range of activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties. researchgate.netresearchgate.netmdpi.com The true potential of this compound lies in its use as a foundational scaffold for combinatorial chemistry.

Future efforts will involve the systematic, parallel synthesis of large libraries of derivatives based on the functionalization pathways described in section 6.2. By combining a diverse set of building blocks at the C2, C3, and C6 positions, thousands of unique compounds can be generated. These libraries can then be subjected to high-throughput screening (HTS) against a multitude of biological targets, such as enzymes, receptors, or whole cells, to rapidly identify novel hits for drug discovery programs. This approach significantly accelerates the pace of identifying lead compounds with potential therapeutic applications.

Q & A

Basic Question

  • X-ray Crystallography : Used to resolve the planar quinoline structure and confirm substituent positions (e.g., Cl at C2, hydroxy at C6). Hydrogen atoms are modeled using riding approximations with Uiso(H) = 1.2–1.5Ueq(C) .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify aldehyde protons (δ ~10 ppm) and aromatic carbons.
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 207.59 g/mol for C₁₀H₆ClNO₂).

How do computational models aid in understanding the electronic properties of quinoline-3-carbaldehyde derivatives?

Advanced Question
Density Functional Theory (DFT) calculations can predict:

  • Electrophilic Reactivity : The aldehyde group at C3 acts as an electron-deficient site, facilitating nucleophilic attacks .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl at C2) reduce electron density on the quinoline ring, altering reactivity in cross-coupling reactions .

How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Data Contradiction Analysis
Discrepancies may arise from:

  • Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters melting points. Recrystallization under controlled conditions (slow cooling) ensures consistency .
  • Impurities : Trace solvents (e.g., DMF) retained during synthesis can shift NMR peaks. Purge with inert gases or use high-vacuum drying .

What pharmacological mechanisms have been proposed for quinoline-3-carbaldehyde derivatives?

Application-Focused Question
Derivatives exhibit antibacterial activity by inhibiting DNA gyrase or topoisomerase IV in pathogens. For example, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (a structural analog) shows potency against Gram-negative bacteria via chelation of Mg²⁺ ions in enzyme active sites .

What challenges arise in achieving regioselective substitution during derivative synthesis?

Advanced Methodological Challenge
Regioselectivity is influenced by:

  • Steric Effects : Bulky substituents at C6 (e.g., hydroxy groups) hinder electrophilic substitution at adjacent positions .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) direct nucleophilic attacks to C4 or C5 positions. Use directing groups (e.g., boronic acids) to override inherent selectivity .

How should researchers address conflicting X-ray crystallography data for this compound?

Q. Critical Analysis

  • Refinement Protocols : Compare isotropic vs. anisotropic displacement parameters. High R-factors (>0.05) suggest incomplete convergence; re-refine with SHELXL .
  • Hydrogen Bonding : Discrepancies in H-bond networks (e.g., O–H⋯O vs. O–H⋯N) may reflect solvent inclusion. Perform single-crystal studies under inert atmospheres .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-hydroxyquinoline-3-carbaldehyde
Reactant of Route 2
2-Chloro-6-hydroxyquinoline-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.